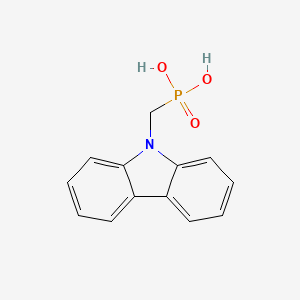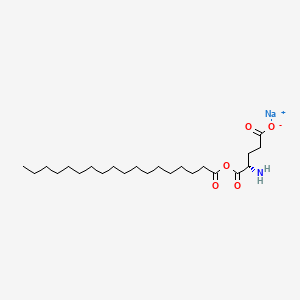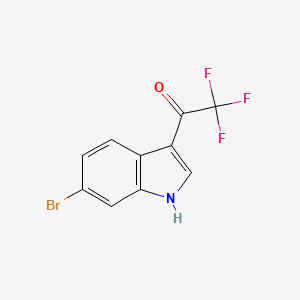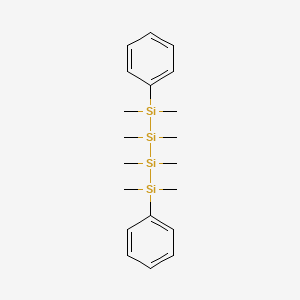
4-amino-N-phenylbutanamide
Overview
Description
4-Amino-N-phenylbutanamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Chemical Behavior and Kinetics
A study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, revealing insights into their kinetics and mechanism of formation and decomposition. These compounds undergo a process of ring closure to form 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substituted 4-amino-N-phenylbutanoates. The study provided valuable kinetic measurements, including dissociation constants and cyclization rate constants, in different conditions and for various derivatives (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Pharmacological Evaluation
Another research conducted in 1992 synthesized a new series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, evaluating their pharmacological activities. These compounds exhibited significant antilipidperoxidation activities and showed a protective effect against hypobaric hypoxia in mice. A particular derivative, a thiomorpholine derivative, displayed a broad spectrum of efficacy in experimental screening assays for cerebral protective agents (Tatsuoka et al., 1992).
Crystal Structure Analysis
In 1984, a study focused on the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate, confirming its solid-state structure through X-ray analysis. The research highlighted the influence of steric hindrance from different chemical groups and the stability of the crystal structure facilitated by a network of hydrogen bonds (Soriano-garcia et al., 1984).
Neuroprotective Effects
A 2004 study on Sodium 4-phenylbutyrate (4-PBA) demonstrated its neuroprotective effect against cerebral ischemic injury. The research showed that 4-PBA could inhibit ER stress-mediated apoptosis and inflammation, suggesting its potential as a treatment for cerebral ischemia (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).
Anticonvulsant and Neuroprotective Properties
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. One compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerged as an effective anticonvulsant, showing promising neuroprotective effects (Hassan, Khan, & Amir, 2012).
Maintaining Proteostasis
A 2015 review discussed the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The compound, known for its role as a chemical chaperone, was highlighted for its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, potentially offering therapeutic benefits for various pathologies (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLHGVVCYJTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester](/img/structure/B3285108.png)










